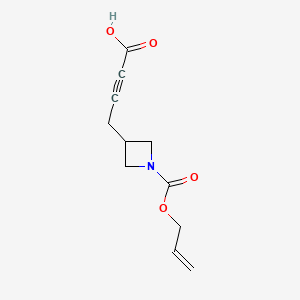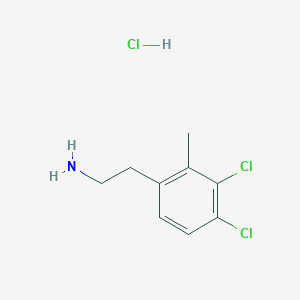
2-(3,4-Dichloro-2-methylphenyl)ethan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dichloro-2-methylphenyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C9H12Cl2N·HCl. It is a derivative of phenylethylamine, characterized by the presence of two chlorine atoms and a methyl group on the phenyl ring. This compound is commonly used in research settings and has various applications in chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichloro-2-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dichloro-2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Conversion to Amine: The alcohol is then converted to an amine through a reaction with ammonia or an amine source.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-(3,4-Dichloro-2-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylethylamines.
科学研究应用
2-(3,4-Dichloro-2-methylphenyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3,4-Dichloro-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(3,4-Dichlorophenyl)ethan-1-amine hydrochloride
- 2-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride
- 2-(3,4-Dichloro-2-methoxyphenyl)ethan-1-amine hydrochloride
Uniqueness
2-(3,4-Dichloro-2-methylphenyl)ethan-1-amine hydrochloride is unique due to the presence of both chlorine atoms and a methyl group on the phenyl ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C9H12Cl3N |
|---|---|
分子量 |
240.6 g/mol |
IUPAC 名称 |
2-(3,4-dichloro-2-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H11Cl2N.ClH/c1-6-7(4-5-12)2-3-8(10)9(6)11;/h2-3H,4-5,12H2,1H3;1H |
InChI 键 |
WEBSYLGDOWYJSY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1Cl)Cl)CCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


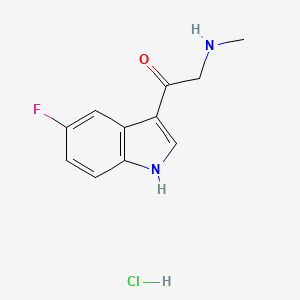
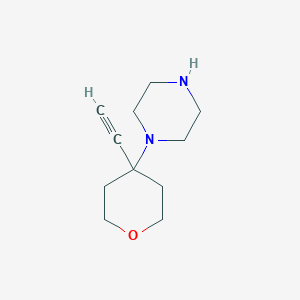
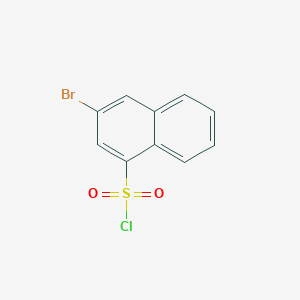
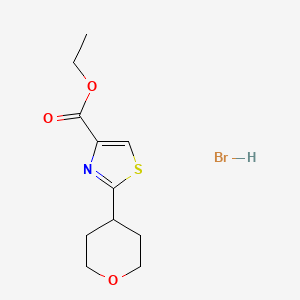
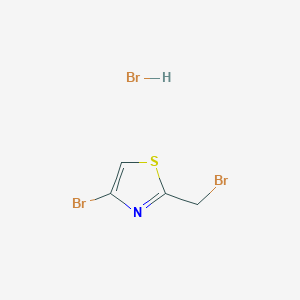
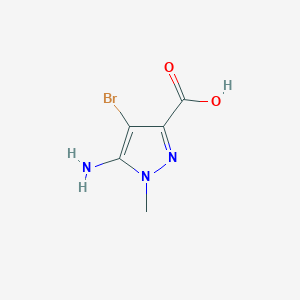
![Methyl 2-[3-(aminomethyl)oxolan-3-yl]acetate](/img/structure/B13514922.png)
![Tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13514929.png)
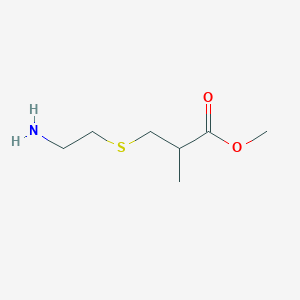
![1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13514934.png)
![2-Azabicyclo[2.2.2]octan-6-one](/img/structure/B13514942.png)
